molecular formula C21H26ClN3O2S B2662139 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride CAS No. 1321933-99-6

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride

Cat. No.: B2662139
CAS No.: 1321933-99-6
M. Wt: 419.97
InChI Key: GKJPITSGDOVPEX-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride is a synthetic organic compound It is characterized by the presence of a benzamide core, substituted with dimethylaminoethyl and methoxybenzo[d]thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethylaminoethyl and methoxybenzo[d]thiazolyl groups through nucleophilic substitution or other suitable reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems may enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent.

    Industry: Utilizing its unique properties in material science or chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzamide derivatives with different substituents. Examples include:

  • N-(2-(dimethylamino)ethyl)-N-(4-methoxyphenyl)benzamide
  • N-(2-(dimethylamino)ethyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide

Uniqueness

The uniqueness of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-14-6-7-16(12-15(14)2)20(25)24(11-10-23(3)4)21-22-18-9-8-17(26-5)13-19(18)27-21;/h6-9,12-13H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJPITSGDOVPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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